Boc-6-chloro-DL-tryptophan

Description

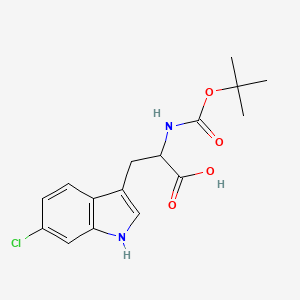

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-6-chloro-DL-tryptophan chemical properties

An In-Depth Technical Guide to Boc-6-chloro-DL-tryptophan: Properties, Applications, and Protocols for Advanced Research

Introduction

Boc-6-chloro-DL-tryptophan is a synthetically modified amino acid that serves as a crucial building block for researchers in peptide chemistry, drug discovery, and materials science. As a derivative of the essential amino acid tryptophan, it features two key modifications that impart unique chemical properties: a chlorine atom at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the α-amine.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties of Boc-6-chloro-DL-tryptophan. It delves into its reactivity, stability, and core applications, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and its potential in medicinal chemistry. By synthesizing technical data with practical, field-proven insights, this document aims to serve as an authoritative resource for the effective utilization of this versatile compound.

Core Chemical Identity and Properties

The unique characteristics of Boc-6-chloro-DL-tryptophan arise from the interplay between its tryptophan scaffold, the electron-withdrawing chloro substituent, and the acid-labile Boc protecting group. The DL- designation indicates that this product is a racemic mixture of both the D- and L-enantiomers.

The presence of the chlorine atom on the indole ring is particularly significant. Halogenation of amino acids is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of resulting peptides.[][2] The Boc group provides temporary protection of the α-amine, preventing unwanted side reactions during peptide coupling and allowing for controlled, sequential chain elongation.[]

Table 1: Core Identifiers and Physicochemical Properties of Boc-6-chloro-DL-tryptophan

| Property | Value | Source(s) |

| CAS Number | 1219193-65-3 | [4][5] |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [4] |

| Molecular Weight | 338.79 g/mol | [4] |

| Appearance | White solid | [4] |

| Synonyms | 6-Chloro-N-Boc-DL-tryptophan, Boc-DL-6-Chlorotryptophan, Boc-DL-Trp(6-Cl)-OH | [4] |

| Predicted Boiling Point | 560.8 ± 50.0 °C | [4] |

| Predicted Density | 1.338 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.84 ± 0.10 | [4] |

| Storage Temperature | Room Temperature | [4] |

Chemical Reactivity and Stability

Understanding the reactivity of Boc-6-chloro-DL-tryptophan is fundamental to its successful application. Its chemical behavior is dominated by the Boc protecting group and the chlorinated indole side chain.

The Nα-Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its popularity stems from its remarkable stability under a wide range of conditions, including basic, nucleophilic, and hydrogenolytic environments, while being readily removable under mild acidic conditions.[6][7]

This acid-lability is the cornerstone of Boc-based solid-phase peptide synthesis. The deprotection is typically achieved using trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, along with carbon dioxide and the stable tert-butyl cation.[][8]

The 6-Chloro-Indole Side Chain

The indole side chain of tryptophan is known to be susceptible to degradation, particularly through oxidation.[9] The introduction of an electron-withdrawing chlorine atom at the 6-position modifies the electron density of the aromatic ring system. This substitution can increase the stability of the indole ring against oxidative degradation, a desirable trait during the multiple chemical steps of peptide synthesis and for the final peptide product.

General Stability and Storage

Boc-6-chloro-DL-tryptophan is generally stable under normal laboratory conditions.[10] For long-term integrity, it should be stored at room temperature in a tightly sealed container, protected from moisture.[4] It is incompatible with strong oxidizing agents, which could potentially degrade the indole ring.[10]

Applications in Research and Development

The primary application of Boc-6-chloro-DL-tryptophan is as a specialized building block in the synthesis of peptides and peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-6-chloro-DL-tryptophan allows for the precise incorporation of a chlorinated tryptophan residue into a growing peptide chain. The use of halogenated amino acids can confer valuable properties to the resulting peptide, such as increased binding affinity, enhanced biological activity, and improved resistance to enzymatic degradation.[]

This protocol describes a representative cycle for coupling Boc-6-chloro-DL-tryptophan to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (e.g., MBHA resin)

-

Boc-6-chloro-DL-tryptophan

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

N-Hydroxybenzotriazole (HOBt) (if using DIC)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes. Drain.

-

Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the previous Boc group.

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes (2x) to neutralize the protonated N-terminal amine.

-

Wash the resin with DMF (5x) to remove excess base.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Boc-6-chloro-DL-tryptophan (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Alternatively, use HBTU (3 eq.) and DIPEA (6 eq.).

-

Allow the activation mixture to react for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

Cycle Completion: The resin is now ready for the next deprotection and coupling cycle. A small sample can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Drug Discovery and Medicinal Chemistry

The unprotected analog, 6-chloro-L-tryptophan, has been identified as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO).[] IDO is a critical enzyme in the kynurenine pathway, which metabolizes tryptophan. This pathway is a key regulator of immune responses; its upregulation in many cancers allows tumors to evade the immune system. Therefore, inhibitors of IDO are actively being pursued as cancer immunotherapeutics. Boc-6-chloro-DL-tryptophan serves as a valuable precursor for synthesizing derivatives and probes to study the IDO pathway and develop novel therapeutic agents.

Sources

- 2. nbinno.com [nbinno.com]

- 4. Boc-6-chloro-DL-tryptophan CAS#: 1219193-65-3 [amp.chemicalbook.com]

- 5. Boc-6-chloro-DL-tryptophan (1 x 500 mg) | Alchimica [shop.alchimica.cz]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. youtube.com [youtube.com]

- 9. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Foreword: The Imperative of Analytical Rigor in Pharmaceutical Development

An In-Depth Technical Guide to the Structure Elucidation of Boc-6-chloro-DL-tryptophan

In the landscape of modern drug discovery and peptide synthesis, the precise structural identity of every building block is not merely a matter of academic interest; it is the bedrock of safety, efficacy, and reproducibility. Boc-6-chloro-DL-tryptophan, a halogenated and protected amino acid, represents a class of specialized reagents where unassuming structural ambiguities can lead to significant downstream consequences, including altered biological activity, unforeseen toxicity, or failed syntheses. This guide is crafted for the discerning researcher and development professional, moving beyond rote procedural descriptions to instill a deeper understanding of the causality behind the analytical strategy. We will dissect the structure of Boc-6-chloro-DL-tryptophan through a multi-technique, self-validating workflow, demonstrating how each piece of evidence corroborates the others to build an unassailable structural proof.

Foundational Analysis: Confirming Molecular Formula and Connectivity

The initial phase of elucidation focuses on answering the most fundamental questions: What is the elemental composition, and how are the atoms connected? For this, we turn to the synergistic power of mass spectrometry and nuclear magnetic resonance.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is the definitive technique for determining molecular weight, offering the first piece of tangible evidence for the compound's identity. The choice of ionization technique is critical; for a moderately polar and thermally labile molecule like Boc-6-chloro-DL-tryptophan, a soft ionization method such as Electrospray Ionization (ESI) is superior to hard methods like Electron Ionization (EI). ESI preserves the molecule's integrity, allowing for the unambiguous identification of the molecular ion.[1]

Expert Insight: The true power of MS in this context lies in its ability to confirm the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[2][3] This results in a characteristic M+2 isotopic pattern in the mass spectrum, where a secondary peak appears two m/z units higher than the primary molecular ion peak, with roughly one-third of its intensity.[3][4] This isotopic signature is a self-validating feature; its presence is a non-negotiable requirement for structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of Boc-6-chloro-DL-tryptophan in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode to observe protonated species like [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Mass Range: Scan a mass range from m/z 100 to 600.

-

Data Analysis:

-

Identify the monoisotopic peak for the [M+H]⁺ ion.

-

Verify the presence of the corresponding [M+2+H]⁺ peak, confirming its m/z value is two units higher and its relative intensity is ~33% of the monoisotopic peak.

-

Compare the experimentally determined exact mass to the theoretically calculated mass. The deviation should be less than 5 ppm.

-

Data Presentation: Expected HRMS Data

| Ion Species | Calculated Monoisotopic Mass (m/z) | Key Isotopic Signature |

| [C₁₆H₁₉³⁵ClN₂O₄+H]⁺ | 339.1055 | Primary molecular ion peak |

| [C₁₆H₁₉³⁷ClN₂O₄+H]⁺ | 341.1026 | M+2 peak, ~33% intensity of M |

| [C₁₆H₁₉³⁵ClN₂O₄+Na]⁺ | 361.0875 | Primary sodium adduct peak |

| [C₁₆H₁₉³⁷ClN₂O₄+Na]⁺ | 363.0845 | M+2 peak, ~33% intensity of M |

Diagram: Mass Spectrometry Workflow

Caption: Workflow for HRMS confirmation of molecular formula.

Nuclear Magnetic Resonance (NMR): The Structural Blueprint

While MS confirms what atoms are present, NMR spectroscopy reveals their precise arrangement and chemical environment. A full suite of NMR experiments is essential for an unambiguous assignment of the entire molecule.

Expert Insight: For a molecule of this complexity, a simple ¹H NMR is insufficient. ¹³C NMR is required to identify all unique carbon environments. Crucially, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map connectivity. COSY reveals which protons are coupled (i.e., adjacent to each other), allowing us to trace the spin systems of the ethyl-amino acid backbone and the aromatic protons on the indole ring. HSQC correlates each proton directly to its attached carbon, providing an undeniable link between the two spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment requiring more scans (e.g., 1024 or more).

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to map ¹H-¹H couplings.

-

HSQC: Acquire a gradient-selected HSQC spectrum to correlate ¹H and ¹³C nuclei separated by one bond.

-

-

Data Processing & Analysis:

-

Process all spectra using appropriate Fourier transformation and phase correction.

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Assign the large singlet at ~1.4 ppm to the nine equivalent protons of the tert-butyl (Boc) group.

-

Use the COSY spectrum to trace the Hα-Hβ coupling of the amino acid backbone.

-

Assign the aromatic protons based on their chemical shifts and coupling patterns (doublets, singlets) and confirm with COSY correlations.[5][6]

-

Use the HSQC spectrum to assign the corresponding carbon signals for each proton.

-

Data Presentation: Typical NMR Chemical Shift Assignments (in DMSO-d₆)

| Group | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY Correlations |

| Boc Group | C(CH₃)₃ | ~1.4 (s, 9H) | ~28.0 | None |

| C=O | - | ~155.0 | - | |

| Backbone | α-H | ~4.2 (m, 1H) | ~55.0 | β-H |

| β-H₂ | ~3.1 (m, 2H) | ~27.5 | α-H | |

| COOH | ~12.5 (br s, 1H) | ~174.0 | None | |

| NH (Boc) | ~7.0 (d, 1H) | - | α-H | |

| Indole Ring | NH | ~11.0 (s, 1H) | - | None |

| C2-H | ~7.2 (s, 1H) | ~124.0 | None | |

| C4-H | ~7.5 (d, 1H) | ~120.0 | C5-H | |

| C5-H | ~7.0 (dd, 1H) | ~122.0 | C4-H, C7-H | |

| C7-H | ~7.3 (d, 1H) | ~113.0 | C5-H |

Diagram: Key COSY Correlations in Boc-6-chloro-DL-tryptophan

Caption: Expected ¹H-¹H COSY correlations for the backbone and indole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Validation

FTIR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, validating the success of the Boc-protection and the integrity of the amino acid structure.

Expert Insight: The spectrum should be analyzed for several key signatures. The most important is the strong carbonyl (C=O) absorption from the Boc protecting group, typically around 1690 cm⁻¹.[7][8] This will be distinct from the carboxylic acid C=O stretch near 1710 cm⁻¹. The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the N-H stretches from both the indole and the carbamate (~3300-3400 cm⁻¹) are also confirmatory. The absence of strong primary amine bands (~3300-3500 cm⁻¹, typically two sharp peaks) confirms the successful N-protection.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Presentation: Key FTIR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Indole & Carbamate | N-H stretch | 3400 - 3300 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Boc Carbamate | C=O stretch | ~1690 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| C-Cl | C-Cl stretch | 800 - 600 |

Stereochemical Integrity and Purity: Addressing the Racemate

Having confirmed the molecule's connectivity, the final critical step is to address its stereochemistry. The "DL" designation indicates a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. This must be verified experimentally.

Chiral High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required to resolve the D and L forms into two separate peaks.

Expert Insight: The mechanism of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[10] For amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective.[11] Another excellent choice are Cinchona alkaloid-based zwitterionic CSPs, which have shown success in separating monosubstituted tryptophan derivatives.[12] A successful separation of a DL-mixture will yield two well-resolved peaks with an approximate peak area ratio of 50:50, providing both qualitative and quantitative confirmation of the racemic nature.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Select a suitable chiral column, for example, a Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)).

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column. Based on published methods for similar compounds, a starting point could be an aqueous methanol solution containing volatile additives like formic acid (FA) and diethylamine (DEA) to optimize peak shape and resolution.[12] A typical mobile phase might be Methanol/Water with 50 mM FA and 25 mM DEA.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm (where the indole ring has strong absorbance).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Confirm the presence of two distinct peaks eluting after the solvent front.

-

Calculate the peak area for each enantiomer. The ratio should be close to 1:1.

-

Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.[13]

-

Data Presentation: Representative Chiral HPLC Parameters

| Parameter | Value / Description |

| Column | Cinchona alkaloid-based zwitterionic CSP |

| Mobile Phase | Methanol/Water with formic acid and diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Expected Result | Two baseline-resolved peaks (Rs > 1.5) with a ~1:1 area ratio |

Diagram: Principle of Chiral HPLC Separation

Caption: Enantiomers interact differently with the CSP, leading to separation.

Conclusion: A Synthesis of Evidence

The structural elucidation of Boc-6-chloro-DL-tryptophan is a case study in analytical synergy. High-resolution mass spectrometry establishes the correct molecular formula and confirms the presence of chlorine through its distinct isotopic signature. A comprehensive suite of 1D and 2D NMR experiments provides an unambiguous blueprint of atomic connectivity. FTIR spectroscopy validates the presence of all critical functional groups, confirming the molecular architecture. Finally, chiral HPLC verifies the racemic composition of the material. No single technique is sufficient, but together, they form a self-validating and logically cohesive dataset that provides absolute confidence in the material's identity, purity, and stereochemistry, meeting the rigorous standards required for advanced scientific research and drug development.

References

- PubMed. (2015). Indirect Chiral Separation of Tryptophan Enantiomers by High Performance Liquid Chromatography With Indirect Chemiluminiscence Detection.

- PubMed. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.

- BenchChem. (2025).

- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- TutorChase. How can you identify the presence of halogens using mass spectrometry?. TutorChase.

- National Institutes of Health (NIH). (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. NIH.

- SPIE Digital Library. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. SPIE Digital Library.

- ResearchGate. (2025). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.

- Chemguide. mass spectra - the M+2 peak. Chemguide.

- Chemistry LibreTexts. (2023).

- BOC Sciences. CAS 33468-35-8 6-Chloro-L-tryptophan. BOC Sciences.

- HETEROCYCLES. (1983).

- ResearchGate. 1 H NMR spectra showing tryptophan aromatic proton resonances for (A)....

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b)..

- Institute of Organic Chemistry.

- FTIR Analysis of Protein Structure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tutorchase.com [tutorchase.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Boc-6-chloro-DL-tryptophan: An In-depth Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Boc-6-chloro-DL-tryptophan, a halogenated and protected derivative of the essential amino acid tryptophan, represents a key building block in the synthesis of complex peptides and pharmacologically active molecules. Its unique structural features, including the chlorine substituent on the indole ring and the tert-butyloxycarbonyl (Boc) protecting group, necessitate a comprehensive spectroscopic analysis to ensure identity, purity, and stability.

This technical guide provides an in-depth exploration of the spectroscopic signature of Boc-6-chloro-DL-tryptophan. As experimental spectra for this specific compound are not widely published, this document leverages foundational principles of spectroscopy and comparative analysis with structurally related analogs to present a detailed, predicted spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals with the critical knowledge required for the confident identification and utilization of this important synthetic intermediate. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Spectroscopic Features

The structure of Boc-6-chloro-DL-tryptophan forms the basis for interpreting its spectroscopic data. The key functional groups that will give rise to characteristic signals are the Boc-protected amine, the carboxylic acid, the chlorinated indole ring, and the aliphatic backbone.

Caption: Molecular Structure of Boc-6-chloro-DL-tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Boc-6-chloro-DL-tryptophan, both ¹H and ¹³C NMR will provide a wealth of information. The predicted chemical shifts are based on known data for Boc-L-tryptophan and the expected electronic effects of the chlorine substituent.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the protons of the Boc group, the amino acid backbone, and the indole ring. The chlorine atom at the 6-position will primarily influence the chemical shifts of the aromatic protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

Table 1: Predicted ¹H NMR Chemical Shifts for Boc-6-chloro-DL-tryptophan (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Indole N-H | ~11.0 | s | - | Broad singlet, exchangeable with D₂O. |

| Aromatic H-7 | ~7.6 | d | ~8.0 | Downfield shift due to proximity to chlorine. |

| Aromatic H-4 | ~7.5 | d | ~8.0 | |

| Aromatic H-2 | ~7.2 | s | - | |

| Aromatic H-5 | ~7.0 | dd | ~8.0, 2.0 | |

| Amide N-H | ~6.5 | d | ~8.0 | Coupled to the α-proton. |

| α-CH | ~4.3 | m | - | |

| β-CH₂ | ~3.2, ~3.0 | m | - | Diastereotopic protons. |

| Boc (CH₃)₃ | ~1.4 | s | - | Singlet integrating to 9 protons. |

| Carboxyl OH | ~12.5 | br s | - | Very broad, exchangeable with D₂O. |

Rationale for Predictions: The chemical shifts for the indole protons are predicted based on the known spectrum of Boc-L-tryptophan, with adjustments for the chlorine substituent. The electron-withdrawing nature of chlorine is expected to deshield the aromatic protons, causing a downfield shift, particularly for the adjacent H-5 and H-7 protons. The signals for the amino acid backbone and the Boc group are expected to be similar to those of other Boc-protected amino acids.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The presence of the chlorine atom will also influence the chemical shifts of the indole ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Boc-6-chloro-DL-tryptophan (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxyl C=O | ~174 | |

| Boc C=O | ~156 | |

| Indole C-7a | ~137 | |

| Indole C-3a | ~128 | |

| Indole C-6 | ~127 | Carbon bearing the chlorine atom. |

| Indole C-2 | ~124 | |

| Indole C-4 | ~121 | |

| Indole C-5 | ~119 | |

| Indole C-7 | ~112 | |

| Indole C-3 | ~109 | |

| Boc C(CH₃)₃ | ~78 | |

| α-C | ~55 | |

| β-C | ~28 | |

| Boc CH₃ | ~28 |

Rationale for Predictions: The predicted ¹³C chemical shifts are based on data for Boc-L-tryptophan and known substituent effects of chlorine on a benzene ring. The carbon directly attached to the chlorine (C-6) is expected to be significantly shifted. The other indole carbons will also experience shifts due to the electronic perturbation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

-

Sample Preparation: Dissolve approximately 10-20 mg of Boc-6-chloro-DL-tryptophan in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing properties for polar molecules and its ability to preserve the signals of exchangeable protons (N-H, OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H and OH signals should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Caption: Experimental Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For Boc-6-chloro-DL-tryptophan, electrospray ionization (ESI) is the preferred method due to the polar nature of the molecule.

Predicted Mass Spectrum

Table 3: Predicted Mass Spectrometry Data for Boc-6-chloro-DL-tryptophan

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 339.1004 | Molecular formula: C₁₆H₂₀ClN₂O₄⁺. The presence of chlorine will result in a characteristic isotopic pattern with a peak at m/z 341 in an approximate 3:1 ratio with the m/z 339 peak. |

| [M+Na]⁺ | 361.0823 | Adduct with sodium, often observed in ESI-MS. |

| [M-H]⁻ | 337.0855 | In negative ion mode. Isotopic pattern with a peak at m/z 339 will be present. |

| [M-Boc+H]⁺ | 239.0479 | Fragmentation involving the loss of the Boc group (100 Da) is common in the ion source or during tandem MS. |

Rationale for Predictions: The predicted m/z values are calculated based on the elemental composition of Boc-6-chloro-DL-tryptophan (C₁₆H₁₉ClN₂O₄). The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature. Fragmentation of the Boc group is a well-documented process in the mass spectrometry of Boc-protected compounds[1].

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Boc-6-chloro-DL-tryptophan (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in both positive and negative ion modes.

-

Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a source temperature of 100-150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern. Compare the experimentally observed m/z values with the theoretically calculated values to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Boc-6-chloro-DL-tryptophan will exhibit characteristic absorption bands for the N-H, O-H, C=O, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands for Boc-6-chloro-DL-tryptophan

| Wavenumber (cm⁻¹) | Vibration | Notes |

| 3400-3300 | N-H stretch (indole) | |

| 3300-2500 | O-H stretch (carboxylic acid) | Very broad due to hydrogen bonding. |

| ~1710 | C=O stretch (carboxylic acid) | |

| ~1690 | C=O stretch (Boc carbamate) | |

| ~1520 | N-H bend (amide II) | |

| ~1160 | C-O stretch (Boc) | |

| ~800 | C-Cl stretch |

Rationale for Predictions: The predicted absorption frequencies are based on characteristic IR ranges for the functional groups present in the molecule. Data from similar compounds like Boc-tryptophan are used as a reference.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of Boc-6-chloro-DL-tryptophan.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the indole ring.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of Boc-6-chloro-DL-tryptophan in a polar solvent like ethanol is expected to show absorption maxima characteristic of the indole chromophore.

Table 5: Predicted UV-Vis Absorption Maxima for Boc-6-chloro-DL-tryptophan (in Ethanol)

| λmax (nm) | Electronic Transition | Notes |

| ~280 | ¹Lₐ ← ¹A | The primary absorption band of the indole ring.[2] |

| ~220 | ¹Bₐ ← ¹A | A higher energy transition. |

Rationale for Predictions: The UV-Vis spectrum of tryptophan and its derivatives is dominated by the absorptions of the indole ring.[3] The chlorine substituent may cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted tryptophan.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Boc-6-chloro-DL-tryptophan in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum from approximately 400 nm to 200 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Caption: Integrated Spectroscopic Analysis Workflow.

Conclusion

The comprehensive spectroscopic characterization of Boc-6-chloro-DL-tryptophan is essential for its effective application in research and development. This guide provides a detailed, albeit predicted, spectroscopic profile based on established principles and data from analogous compounds. The outlined experimental protocols offer a robust framework for obtaining high-quality data for this molecule. By integrating information from NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently verify the structure and purity of Boc-6-chloro-DL-tryptophan, ensuring the integrity of their synthetic endeavors and the reliability of their scientific outcomes.

References

-

Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]

- Catalán, J., & Pérez, P. (2007). The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment. Photochemical & Photobiological Sciences, 6(10), 1084-1088.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptophan. Retrieved from [Link]

Sources

- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Boc-6-chloro-DL-tryptophan: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-chloro-DL-tryptophan is a synthetically modified amino acid derivative that holds significant interest in the fields of medicinal chemistry and drug discovery. As a halogenated derivative of tryptophan, it serves as a valuable building block in peptide synthesis and as a scaffold for the development of novel therapeutic agents. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is crucial for its application in stepwise peptide synthesis, preventing unwanted side reactions. This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential applications of Boc-6-chloro-DL-tryptophan, with a particular focus on its role as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of Boc-6-chloro-DL-tryptophan is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1219193-65-3 | [1][2] |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [3] |

| Molecular Weight | 338.79 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol | [4] |

Synthesis of Boc-6-chloro-DL-tryptophan

The synthesis of Boc-6-chloro-DL-tryptophan is typically a two-step process, starting with the synthesis of the unprotected 6-chloro-DL-tryptophan, followed by the introduction of the Boc protecting group.

Part 1: Synthesis of 6-chloro-DL-tryptophan

A common method for the synthesis of 6-substituted tryptophans involves the Fischer indole synthesis or variations thereof. An alternative and efficient approach is the reaction of 6-chloroindole with a protected serine derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloroindole (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Addition of Reagents: Add L-serine (2 equivalents) and acetic anhydride (10 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 73°C and stir for 4 hours under an inert atmosphere (e.g., argon).

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-DL-tryptophan. The acetyl group can be removed under acidic or basic conditions to yield 6-chloro-DL-tryptophan.

Part 2: Boc Protection of 6-chloro-DL-tryptophan

The protection of the amino group of 6-chloro-DL-tryptophan with a Boc group is a standard procedure in peptide chemistry.

Experimental Protocol:

-

Reaction Setup: Dissolve 6-chloro-DL-tryptophan (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

-

Addition of Base: Add a base such as sodium hydroxide or sodium bicarbonate (2-3 equivalents) to the solution to deprotonate the amino group.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction vigorously at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

The purity and identity of synthesized Boc-6-chloro-DL-tryptophan must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase column is typically used for the analysis of tryptophan derivatives.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at 220 nm or 280 nm.[5]

-

Expected Retention Time: The retention time will be dependent on the specific gradient and column used, but will be longer than that of the unprotected 6-chloro-DL-tryptophan due to the increased hydrophobicity from the Boc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Boc-6-chloro-DL-tryptophan. The spectra will show characteristic signals for the tryptophan indole ring, the amino acid backbone, and the Boc protecting group.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Indole Protons: Aromatic protons on the indole ring will appear in the range of δ 7.0-8.0 ppm. The chlorine substitution at the 6-position will influence the chemical shifts and coupling patterns of the aromatic protons.

-

α-Proton: The proton on the α-carbon of the amino acid will appear as a multiplet around δ 4.5 ppm.

-

β-Protons: The diastereotopic protons on the β-carbon will appear as two separate multiplets around δ 3.2-3.4 ppm.

-

Boc Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group will be observed around δ 1.4 ppm.

-

NH Protons: The indole NH and the Boc-protected amine NH will appear as broad singlets, with their chemical shifts being solvent-dependent.

Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbons: The carboxylic acid and the Boc carbonyl carbons will appear in the downfield region, typically around δ 170-175 ppm and δ 155 ppm, respectively.

-

Indole Carbons: The aromatic carbons of the indole ring will resonate in the range of δ 110-140 ppm.

-

α-Carbon: The α-carbon will appear around δ 55 ppm.

-

β-Carbon: The β-carbon will resonate around δ 28 ppm.

-

Boc Carbons: The quaternary carbon of the Boc group will be observed around δ 80 ppm, and the methyl carbons will appear around δ 28 ppm.

Applications in Drug Discovery: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

One of the most promising applications of halogenated tryptophan derivatives is in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan starvation suppresses the proliferation and function of effector T cells, thereby promoting immune tolerance and allowing the tumor to evade the host's immune system.

Boc-6-chloro-DL-tryptophan, as a tryptophan analog, has the potential to act as a competitive inhibitor of IDO1. The chloro-substitution may enhance its binding affinity to the enzyme's active site. The Boc group, while primarily for synthesis, would need to be removed for the molecule to be an effective in vivo inhibitor. However, the Boc-protected compound serves as a crucial intermediate for the synthesis of more complex IDO1 inhibitors.

The IDO1 Signaling Pathway and Immune Evasion

The mechanism by which IDO1 promotes immune evasion is multifaceted. The depletion of tryptophan triggers a stress response in T cells, leading to their anergy and apoptosis. Concurrently, the accumulation of kynurenine and other downstream metabolites can actively suppress T cell function and promote the generation of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Wash with soap and water.[7]

-

Eye Contact: Rinse with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Ingestion: Rinse mouth with water and seek medical attention.[7]

Conclusion

Boc-6-chloro-DL-tryptophan is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. The potential for this compound and its derivatives to act as inhibitors of the IDO1 enzyme highlights its importance in the development of novel cancer immunotherapies. As research in this area continues, a deeper understanding of the structure-activity relationships of halogenated tryptophan analogs will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

References

-

Boc-6-chloro-DL-tryptophan (1 x 500 mg) - Alchimica. Available at: [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - The Royal Society of Chemistry. Available at: [Link]

-

6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem. Available at: [Link]

-

6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed. Available at: [Link]

-

Safety Data Sheet: Boc-L-Tryptophan - Carl ROTH. Available at: [Link]

-

Safety Data Sheet (SDS) - Anaspec. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - NIH. Available at: [Link]

-

Quantification of tryptophan in plasma by high performance liquid chromatography - SciELO. Available at: [Link]

-

Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - Nature. Available at: [Link]

-

Detection of impurities in dietary supplements containing l-tryptophan - Springer. Available at: [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES Lukas Junk,a,b* Angelika Ullrich,a Uli Kazmaiera,b aInstitute of Organic Chemistry, - University of Saarland. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929) - Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) - Human Metabolome Database. Available at: [Link]

-

Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC. Available at: [Link]

-

A simplified HPLC method for determination of tryptophan in some cereals and legumes - ResearchGate. Available at: [Link]

-

Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PubMed. Available at: [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - Frontiers. Available at: [Link]

-

Tryptophan Synthase: Biocatalyst Extraordinaire - PMC - NIH. Available at: [Link]

-

Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan - ResearchGate. Available at: [Link]

-

Amino Acid Biosynthesis | Biosynthesis of Tryptophan - YouTube. Available at: [Link]

Sources

- 1. Boc-6-chloro-DL-tryptophan CAS#: 1219193-65-3 [amp.chemicalbook.com]

- 2. Boc-6-chloro-DL-tryptophan (1 x 500 mg) | Alchimica [shop.alchimica.cz]

- 3. rsc.org [rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d-nb.info [d-nb.info]

- 6. goldbio.com [goldbio.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Synthesis of Boc-6-chloro-DL-tryptophan

This guide provides an in-depth technical overview of a robust and reproducible method for the synthesis of Boc-6-chloro-DL-tryptophan, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The strategic incorporation of a chlorine atom at the 6-position of the tryptophan indole ring can significantly modulate the pharmacological properties of resulting peptides and small molecules, a phenomenon often referred to as the "magic chloro effect" in drug discovery.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of protecting the α-amino group, facilitating its use in solid-phase and solution-phase peptide synthesis.[2][3]

This document provides a detailed synthetic protocol, explains the rationale behind the experimental choices, and offers insights based on established chemical principles to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The synthesis of Boc-6-chloro-DL-tryptophan is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 6-chloro-DL-tryptophan, from commercially available starting materials. The second step is the protection of the α-amino group of 6-chloro-DL-tryptophan with a tert-butyloxycarbonyl (Boc) group.

Caption: Overall workflow for the synthesis of Boc-6-chloro-DL-tryptophan.

Experimental Protocols

Step 1: Synthesis of 6-chloro-DL-tryptophan

The synthesis of the racemic 6-chloro-DL-tryptophan precursor can be accomplished starting from 6-chloroindole and serine in the presence of acetic anhydride. This reaction proceeds through the formation of an intermediate N-acetyl derivative, which is subsequently hydrolyzed.

2.1.1. Synthesis of N-acetyl-6-chloro-DL-tryptophan

This procedure is adapted from established methods for tryptophan synthesis.[4]

-

Materials:

-

6-Chloroindole

-

DL-Serine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Water (deionized)

-

Sodium Sulfate (anhydrous)

-

-

Protocol:

-

To a solution of 6-chloroindole (1.0 eq) in glacial acetic acid, add DL-serine (2.0 eq) and acetic anhydride (10.0 eq).

-

Stir the mixture under an inert atmosphere (e.g., Argon) at a moderately elevated temperature (e.g., 70-80 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-acetyl-6-chloro-DL-tryptophan.

-

2.1.2. Hydrolysis of N-acetyl-6-chloro-DL-tryptophan

The N-acetyl group can be removed under acidic or basic conditions to yield 6-chloro-DL-tryptophan.

-

Materials:

-

N-acetyl-6-chloro-DL-tryptophan

-

Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

-

Water (deionized)

-

-

Protocol (Acidic Hydrolysis):

-

Reflux the crude N-acetyl-6-chloro-DL-tryptophan in an aqueous solution of hydrochloric acid (e.g., 3 M HCl) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 6-chloro-DL-tryptophan.

-

Step 2: Synthesis of Boc-6-chloro-DL-tryptophan

The protection of the α-amino group of 6-chloro-DL-tryptophan is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[2][5]

-

Materials:

-

6-chloro-DL-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or a similar solvent system like THF/water)

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl) (for acidification)

-

Brine

-

-

Protocol:

-

Dissolve 6-chloro-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.0 eq).

-

Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-6-chloro-DL-tryptophan.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Data Presentation

Table 1: Reagent Quantities for the Synthesis of Boc-6-chloro-DL-tryptophan (Illustrative Scale)

| Step | Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| 2.1.1 | 6-Chloroindole | 151.60 | 1.0 | e.g., 1.52 g |

| DL-Serine | 105.09 | 2.0 | e.g., 2.10 g | |

| Acetic Anhydride | 102.09 | 10.0 | e.g., 10.2 mL | |

| 2.2 | 6-chloro-DL-tryptophan | 238.67 | 1.0 | e.g., 2.39 g |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | e.g., 2.62 g | |

| Sodium Bicarbonate | 84.01 | 2.0 | e.g., 1.68 g |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67[][7] | Off-White Solid[] |

| Boc-6-chloro-D-tryptophan | C₁₆H₁₉ClN₂O₄ | 338.79[8] | Data not available |

| Boc-6-chloro-DL-tryptophan | C₁₆H₁₉ClN₂O₄ | 338.79 | Data not available |

Rationale and Scientific Insights

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry.[3] Its stability under a wide range of reaction conditions, coupled with its facile removal under mildly acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice.[2]

-

Synthesis of the Tryptophan Core: The reaction between an indole and serine in the presence of acetic anhydride is a classical and effective method for constructing the tryptophan scaffold.[4] The use of racemic DL-serine directly leads to the formation of the racemic DL-tryptophan derivative.

-

Boc Protection Reaction Conditions: The Boc protection of an amino acid is typically carried out in a mixed aqueous-organic solvent system with a base. The base, such as sodium bicarbonate or sodium hydroxide, deprotonates the amino group, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride.[5] The reaction is generally clean and high-yielding.

Characterization

The final product, Boc-6-chloro-DL-tryptophan, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the presence of the Boc group protons (a characteristic singlet around 1.4 ppm) and the aromatic protons of the 6-chloroindole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C=O bonds of the carbamate and carboxylic acid functional groups.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to Boc-6-chloro-DL-tryptophan. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently synthesize this important building block for applications in drug discovery and peptide science. The introduction of the chloro substituent on the indole ring offers a strategic handle for modulating biological activity, making this compound a valuable tool for medicinal chemists.[9][10]

References

-

Gong, Y., et al. (2012). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 17(8), 9188-9201. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Arkivoc, 2015(4), 341-378. [Link]

- Meienhofer, J. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. U.S.

-

PubChem. 6-chloro-L-tryptophan. [Link]

-

Chen, K., et al. (2016). Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B. Organic & Biomolecular Chemistry, 14(1), 108-115. [Link]

-

PubChem. 6-Chloro-D-tryptophan. [Link]

-

ResearchGate. Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,.... [Link]

-

Arnold, F. H., et al. (2016). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Angewandte Chemie International Edition, 55(49), 15283-15287. [Link]

-

Alchimica. Boc-6-chloro-DL-tryptophan (1 x 500 mg). [Link]

-

Fuxe, K., et al. (1990). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Journal of Neural Transmission. General Section, 81(2), 119-135. [Link]

-

CAS Common Chemistry. 6-Chloro-L-tryptophan. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Ilardi, E. A., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Beilstein Journal of Organic Chemistry, 10, 1583-1612. [Link]

-

Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305-5331. [Link]

Sources

- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Boc-7-chloro-L-tryptophan [smolecule.com]

- 3. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 4. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc-6-chloro-D-tryptophan CAS#: 1217738-82-3 [amp.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Indole Nucleus and the Transformative Power of Chlorination

An In-Depth Technical Guide to the Biological Activity of Chlorinated Tryptophan Derivatives

Tryptophan, an essential aromatic amino acid, is a fundamental building block of proteins and serves as a biosynthetic precursor for a multitude of bioactive compounds, including the neurotransmitter serotonin and the hormone melatonin.[1][2] Its indole side chain is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[3] The introduction of a chlorine atom onto the tryptophan indole ring, a process known as chlorination, can dramatically alter its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the biological activities of chlorinated tryptophan derivatives, exploring their mechanisms of action, synthesis, and analytical characterization, with a focus on their applications in neuroscience and antimicrobial drug discovery.

Part 1: Chlorinated Tryptophan Derivatives in Neuroscience: Modulating the NMDA Receptor

A prominent example of a biologically active chlorinated tryptophan derivative is 7-chlorokynurenic acid (7-CKA), a metabolite of 7-chloro-L-tryptophan.[1] 7-CKA has been extensively studied for its potent and selective antagonist activity at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6]

Mechanism of Action: A Glycine Site Antagonist

The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[5] 7-CKA acts as a competitive antagonist at this glycine binding site, thereby preventing the opening of the receptor's ion channel and reducing NMDA receptor-mediated signaling.[4][5] This antagonistic action is highly selective for the glycine site, with much lower affinity for other glutamate receptor subtypes.[5] The blockade of the glycine site by 7-CKA provides a mechanism for neuroprotection in conditions associated with excessive NMDA receptor activation, such as cerebral ischemia and epilepsy.[7]

Neuroprotective and Antidepressant Effects

Pharmacological blockade of the glycine/NMDA site by 7-CKA has demonstrated significant neuroprotective effects in various preclinical models.[7] Furthermore, 7-CKA has been shown to produce rapid, ketamine-like antidepressant effects in animal models of depression.[4] However, the clinical utility of 7-CKA itself is limited by its inability to effectively cross the blood-brain barrier.[4] To overcome this, a centrally-penetrant prodrug, 4-chlorokynurenine (AV-101), has been developed and is under investigation in clinical trials for major depressive disorder.[4]

Signaling Pathway of 7-CKA at the NMDA Receptor

Caption: Biosynthetic workflow for chlorinated tryptophan production.

Chemical Synthesis

While enzymatic methods offer high regioselectivity, chemical synthesis provides a versatile alternative for producing a wider range of derivatives, including those not accessible through biocatalysis. [8][9]Challenges in chemical synthesis include achieving regioselective chlorination of the electron-rich indole ring and controlling stereochemistry at the α-carbon. [10]Strategies often involve the use of protecting groups and specific chlorinating agents to direct the reaction to the desired position.

Part 4: Analytical Methodologies

Accurate detection and quantification of chlorinated tryptophan derivatives in various matrices, from fermentation broths to biological tissues, are crucial for research and development. High-performance liquid chromatography (HPLC) is the cornerstone of analytical workflows for these compounds.

Step-by-Step Protocol for HPLC Analysis

-

Sample Preparation:

-

For biological fluids (plasma, serum), perform protein precipitation with an organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

For cell culture or fermentation media, a simple dilution and filtration step may be sufficient.

-

Solid tissues require homogenization followed by liquid-liquid or solid-phase extraction.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for the separation of tryptophan and its derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is common. The gradient is optimized to resolve the chlorinated derivative from the parent tryptophan and other metabolites.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.

-

-

Detection:

-

UV-Vis Detection: The indole chromophore of tryptophan and its derivatives allows for detection by UV absorbance, typically in the range of 220-280 nm.

-

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed, with excitation around 280 nm and emission around 350 nm.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of sensitivity and specificity, allowing for unambiguous identification and quantification based on the mass-to-charge ratio of the target molecule.

-

Part 5: Toxicology and Safety Considerations

While chlorinated tryptophan derivatives hold therapeutic promise, it is essential to consider their potential toxicity. The introduction of a chlorine atom can alter the metabolic fate of the molecule and may lead to the formation of reactive intermediates. Furthermore, the synthesis process itself, whether chemical or biological, can sometimes generate toxic byproducts. [11]For instance, the chlorination of tryptophan in water treatment can lead to the formation of disinfection byproducts. [12][13]Therefore, rigorous purification and toxicological evaluation of any chlorinated tryptophan derivative intended for therapeutic use are imperative.

Part 6: Future Perspectives and Applications

The field of chlorinated tryptophan derivatives is ripe with opportunities for further exploration. The development of novel halogenases with altered substrate specificities and regioselectivities could expand the repertoire of accessible compounds. [14]Advances in synthetic biology and metabolic engineering will likely lead to more efficient and cost-effective production platforms. [15][16]Beyond their roles in neuroscience and as antimicrobials, chlorinated tryptophan derivatives are also being explored as fluorescent probes for studying protein structure and dynamics and for incorporation into proteins via genetic code expansion. [14][9]The unique properties conferred by chlorination will undoubtedly continue to inspire the development of new therapeutics and research tools.

References

-

7-Chlorokynurenic acid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

- Lagedroste, M., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.

- Wu, J., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1141392.

- Fuchs, M., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase.

-

UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

- do Aido, R. F., et al. (2021).

- Pellicciari, R., et al. (1996). Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs. Journal of medicinal chemistry, 39(11), 2259–2269.

- Chen, S., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 532-535.

- Reyes, K. R., et al. (2024). A modular and synthetic biosynthesis platform for de novo production of diverse halogenated tryptophan-derived molecules.

- Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.

- Wu, H. Q., et al. (1997). Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist 7-chlorokynurenic acid in the rat brain in vivo. European journal of pharmacology, 321(1), 47–55.

- Kemp, J. A., et al. (1988).

- Chen, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. Molecules, 27(18), 5894.

- Lee, J. S., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ChemRxiv.

- Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282.

- Wu, J., et al. (2023). Biosynthesis of tryptophan derivatives.

- Hortia, A., & Carino, M. A. (1970). Modification of the toxic actions of l-tryptophan by pargyline and p-chlorophenylalanine. Biochemical pharmacology, 19(4), 1521–1524.

- van Pée, K. H., & Lingens, F. (1985). Specific enzymatic chlorination of tryptophan and tryptophan derivatives. Journal of general microbiology, 131(8), 1911–1916.

- Chen, Y., & Guillemin, G. J. (2009). Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. CNS & Neurological Disorders - Drug Targets, 8(4), 264-273.

- Wang, Q., et al. (2024). Effects of Environmental Pollutants on Tryptophan Metabolism. Toxics, 12(5), 311.

- Weichold, V., et al. (2007). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. The Journal of biological chemistry, 282(41), 30043–30049.

- Liu, Y., et al. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Neurology, 13, 1005391.

- Shimizu, I., et al. (1989). Screening of Tryptophan Synthase Inhibitors as Leads of Herbicide Candidates. Journal of Pesticide Science, 14(1), 69-72.

- Bódi, Z., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2736.

- Che-Castaldo, C., et al. (2022). The Role of Tryptophan Metabolites in Neuropsychiatric Disorders. International journal of molecular sciences, 23(19), 11756.

- Dong, C., et al. (2005). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of molecular biology, 351(1), 133–143.

- Shang, D., et al. (2020).

- Resende, D. I. S. P., et al. (2021). Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents. European journal of medicinal chemistry, 209, 112945.

- Chen, J., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(11), 3505.

- Simpson, A. M.-A., & Mitch, W. A. (2021). Novel Chlorination Byproducts of Tryptophan: Initial High-Yield Transformation Products Versus Small Molecule DBPs.

- Reaction Products From the Chlorination of Seaw

-

Fagan, J. (n.d.). Summary of the Tryptophan Toxicity Incident. Retrieved January 11, 2026, from [Link]

- Dong, C., et al. (2009). Structural insights into regioselectivity in the enzymatic chlorination of tryptophan. Journal of molecular biology, 391(1), 143–153.

- Schwarcz, R., & Stone, T. W. (2017). Neurotoxicity of tryptophan metabolites.

- Franzén, H., & Ragnarsson, U. (1981). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Acta Chemica Scandinavica, 35b, 381-386.

- Herve, C., et al. (1996). Chromatographic analysis of tryptophan metabolites. Journal of chromatography.

- Reading, J. L., et al. (2022). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Toxics, 10(11), 651.

- LI, K. T., et al. (1981).

- Friedman, M. (1973). Methods of Tryptophan Analysis. ElectronicsAndBooks.

- Veronese, F. M., et al. (1975). Selective separation of tryptophan derivatives using sulfenyl halides. Acta vitaminologica et enzymologica, 29(1-6), 243–247.

- Lim, S. L., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & biomolecular chemistry, 12(48), 9764–9768.

- National Academy of Sciences. (1971). Chlorinated hydrocarbons in the marine environment. A report prepared by the Panel on Monitoring Persistent Pesticides in the Marine Environment of the Committee on Oceanography.

- Andvik, C. M., et al. (2021). Intercorrelations of Chlorinated Paraffins, Dechloranes, and Legacy Persistent Organic Pollutants in 10 Species of Marine Mammals from Norway, in Light of Dietary Niche. Environmental science & technology, 55(1), 269–279.

Sources

- 1. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering Saccharomyces cerevisiae for the de novo Production of Halogenated Tryptophan and Tryptamine Derivatives - ProQuest [proquest.com]

- 4. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 5. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist 7-chlorokynurenic acid in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]